molecular formula C17H16ClNO B1486672 4-(1-Naphthylmethoxy)aniline hydrochloride CAS No. 1185302-00-4

4-(1-Naphthylmethoxy)aniline hydrochloride

Cat. No. B1486672
CAS RN: 1185302-00-4
M. Wt: 285.8 g/mol
InChI Key: OFUWRCJZPVGYGF-UHFFFAOYSA-N
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Description

“4-(1-Naphthylmethoxy)aniline hydrochloride” is a biochemical used for proteomics research . It has the molecular formula C17H15NO•HCl and a molecular weight of 285.77 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a naphthyl group, a methoxy group, and an aniline group .

Scientific Research Applications

Catalytic Synthesis Applications

The compound has been explored in the catalytic synthesis of arylamides, particularly in the production of organic azo pigments, medicines, and pesticides. Phosphorus trichloride has been identified as an effective catalyst for the synthesis of 3-hydroxy-2-naphthoic acid anilide, a reaction facilitated by boiling in ortho-xylene under relatively mild conditions, showcasing the compound's relevance in synthesizing key industrial and pharmaceutical intermediates (Shteinberg, 2022).

Fluorescent Probes and Sensors

4-(1-Naphthylmethoxy)aniline hydrochloride derivatives have been utilized in the development of fluorescent probes and sensors. For instance, a study on the interaction of fluorescent dyes with mitochondrial membranes highlighted the charge-sensitive binding changes of the dyes, indicative of the compound's potential in bioimaging and understanding cellular processes (Azzi, 1969).

Photophysical and Electrochemical Studies

The compound's derivatives have been subjects of photophysical and electrochemical studies, revealing insights into proton transfer mechanisms and electronic structures. Such investigations are crucial for understanding the material's properties and potential applications in electronic devices or as molecular switches (Inabe et al., 1994).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, derivatives of this compound have been used for the detection and quantification of trace elements and compounds in water. Techniques leveraging these compounds enhance the sensitivity and specificity of analytical methods, aiding in pollution monitoring and environmental protection (Gu et al., 1997).

Mechanism of Action

The mechanism of action of “4-(1-Naphthylmethoxy)aniline hydrochloride” is not clear from the information I found. Aniline, a related compound, is a precursor to many industrial chemicals and is used in the manufacture of precursors to polyurethane .

Safety and Hazards

While specific safety and hazard information for “4-(1-Naphthylmethoxy)aniline hydrochloride” was not found, aniline hydrochloride is classified as a hazardous substance .

Future Directions

The future directions for “4-(1-Naphthylmethoxy)aniline hydrochloride” are not clear from the information I found. It is used in proteomics research , which is a rapidly evolving field with many potential future applications.

properties

IUPAC Name

4-(naphthalen-1-ylmethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO.ClH/c18-15-8-10-16(11-9-15)19-12-14-6-3-5-13-4-1-2-7-17(13)14;/h1-11H,12,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUWRCJZPVGYGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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